Lumateperone metabolite M131

CAS No.: 1469343-42-7

Cat. No.: VC13894635

Molecular Formula: C24H30FN3O

Molecular Weight: 395.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1469343-42-7 |

|---|---|

| Molecular Formula | C24H30FN3O |

| Molecular Weight | 395.5 g/mol |

| IUPAC Name | 1-(4-fluorophenyl)-4-[(10R,15S)-4-methyl-1,4,12-triazatetracyclo[7.6.1.05,16.010,15]hexadeca-5,7,9(16)-trien-12-yl]butan-1-ol |

| Standard InChI | InChI=1S/C24H30FN3O/c1-26-14-15-28-21-11-13-27(16-20(21)19-4-2-5-22(26)24(19)28)12-3-6-23(29)17-7-9-18(25)10-8-17/h2,4-5,7-10,20-21,23,29H,3,6,11-16H2,1H3/t20-,21-,23?/m0/s1 |

| Standard InChI Key | IJCBVPQIVXGURF-MMBKUXRPSA-N |

| Isomeric SMILES | CN1CCN2[C@H]3CCN(C[C@H]3C4=C2C1=CC=C4)CCCC(C5=CC=C(C=C5)F)O |

| Canonical SMILES | CN1CCN2C3CCN(CC3C4=C2C1=CC=C4)CCCC(C5=CC=C(C=C5)F)O |

Introduction

Chemical Identity and Structural Characterization

Molecular Architecture

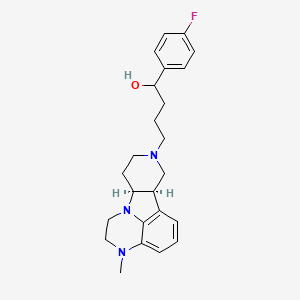

Lumateperone metabolite M131 (IUPAC name: 1-(4-fluorophenyl)-4-[(10R,15S)-4-methyl-1,4,12-triazatetracyclo[7.6.1.0⁵,¹⁶.0¹⁰,¹⁵]hexadeca-5,7,9(16)-trien-12-yl]butan-1-ol) is a tetracyclic compound with a molecular formula of C₂₄H₃₀FN₃O and a molecular weight of 395.5 g/mol . Its structure integrates a fluorophenyl group, a butanol side chain, and a fused heterocyclic core, which collectively influence its physicochemical behavior (Figure 1).

Table 1: Key Chemical Properties of M131

| Property | Value |

|---|---|

| Molecular Formula | C₂₄H₃₀FN₃O |

| Molecular Weight | 395.5 g/mol |

| XLogP3 | 3.7 |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 5 |

| Rotatable Bonds | 5 |

| CAS Registry | 1469343-42-7 |

| SMILES | CN1CCN2[C@H]3CCN(C[C@H]3C4=C2C1=CC=C4)CCCC(C5=CC=C(C=C5)F)O |

The stereochemistry of M131, particularly the R and S configurations at positions 10 and 15, is critical for its biological activity .

Synthesis and Metabolic Origin

M131 arises from the biotransformation of lumateperone via cytochrome P450 3A4 (CYP3A4)-mediated N-desmethylation and subsequent reduction . This pathway generates multiple metabolites, including the active N-desmethylated alcohol derivative (IC200131), which corresponds to M131 .

Pharmacokinetic Profile

Metabolism and Elimination

M131 is a major metabolite formed via CYP3A4-mediated oxidation and ketone reductase activity . Excretion occurs predominantly through fecal (29%) and urinary (58%) routes, with a half-life of 21 hours for M131, slightly longer than lumateperone’s 13–18 hours . This prolonged half-life implies sustained systemic exposure, potentially enhancing therapeutic effects.

Table 2: Comparative Pharmacokinetic Parameters

| Parameter | Lumateperone | M131 |

|---|---|---|

| Half-life (hr) | 13–18 | 21 |

| Clearance (L/hr) | 27.9 | Not reported |

| Protein Binding | 97.4% | Estimated >95% |

Analytical Methodologies

Stability-Indicating Assays

Forced degradation studies reveal lumateperone’s susceptibility to acidic conditions, producing degradants resolvable via high-performance liquid chromatography . M131’s stability under similar conditions remains uncharacterized but warrants investigation given its structural labile sites (e.g., hydroxyl group).

Pharmacological Activity

Mechanism of Action

As an active metabolite, M131 likely modulates dopamine D₁/D₂ and serotonin 5-HT₂A receptors, mirroring lumateperone’s polypharmacology . Its extended half-life suggests prolonged receptor occupancy, potentially augmenting antipsychotic efficacy.

Clinical Implications

While clinical trials focusing on M131 are sparse, its pharmacokinetic profile implies a role in sustaining therapeutic plasma levels. Dose adjustments in CYP3A4 inhibitors/inducers may be necessary to avoid metabolite accumulation .

Toxicological Considerations

Genotoxicity and Carcinogenicity

Lumateperone and its metabolites, including M131, show no mutagenic potential in Ames tests (except TA1537 with metabolic activation) and no carcinogenicity in rodent models . These findings support the safety of long-term M131 exposure.

Adverse Effects

Adverse effects associated with M131 are inferred from lumateperone’s profile (e.g., somnolence, weight gain) . Specific metabolite-related toxicities remain undocumented but merit surveillance in pharmacovigilance studies.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume